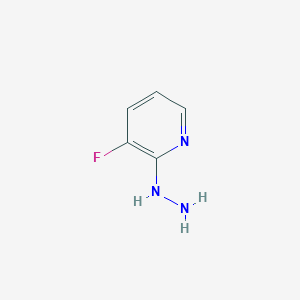

3-Fluoro-2-hydrazinylpyridine

Description

3-Fluoro-2-hydrazinylpyridine (CAS: 887266-57-1, molecular formula: C₅H₆FN₃, molecular weight: 127.12 g/mol) is a fluorinated pyridine derivative with a hydrazinyl substituent at the 2-position. It is widely utilized in research settings for applications such as medicinal chemistry, ligand synthesis, and heterocyclic compound development. Key properties include:

- Storage: Stable at 2–8°C under inert, light-protected conditions.

- Solubility: Varies by solvent; optimal stock solutions (10 mM) require solvent-specific preparation (e.g., DMSO, ethanol) and storage at −80°C (≤6 months) or −20°C (≤1 month).

- Purity: >98%, validated by HPLC and safety data sheets (SDS).

- Academic Relevance: Cited in 30+ peer-reviewed studies, with an average rating of 5/5 based on usability and reproducibility.

Properties

IUPAC Name |

(3-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRVAPHVNZCFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650426 | |

| Record name | 3-Fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-57-1 | |

| Record name | 3-Fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-hydrazinylpyridine typically involves the fluorination of pyridine derivatives followed by the introduction of a hydrazine group. One common method is the reaction of 3-fluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydrazinylpyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridyl derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-Fluoro-2-hydrazinylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydrazinylpyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between 3-Fluoro-2-hydrazinylpyridine and analogous fluoropyridine derivatives:

Functional Group Reactivity

Solubility and Stability

- This compound demonstrates solvent-dependent solubility, with DMSO yielding stable stock solutions (10 mM).

- Limited solubility data exist for analogs like 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine, though bulky substituents (e.g., allyl, pyrrolidinyl) likely reduce aqueous solubility compared to the parent compound.

Biological Activity

3-Fluoro-2-hydrazinylpyridine is an organic compound characterized by a pyridine ring with a fluorine atom at the 3-position and a hydrazinyl group at the 2-position. This unique structure imparts specific chemical and biological properties that make it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C5H5FN3. The presence of the fluorine atom enhances the compound's electron-withdrawing properties, which can influence its reactivity and interaction with biological targets. The hydrazinyl group allows for participation in redox reactions, potentially leading to the formation of reactive intermediates that can modify various biological macromolecules.

Biological Activity

Research indicates that compounds containing hydrazine and pyridine moieties exhibit diverse biological activities, including:

- Anticancer Properties : Studies have shown that hydrazinylpyridine derivatives can inhibit specific kinases involved in cancer cell proliferation, such as Aurora kinase and Bruton's tyrosine kinase. The fluorine substitution at the 3-position may enhance these inhibitory effects due to increased binding affinity to target enzymes .

- Neuropharmacological Effects : Compounds similar to this compound have been investigated for their potential as serotonin receptor modulators, particularly targeting the 5-HT2A receptor, which is implicated in mood regulation and psychotropic drug action .

- Antimicrobial Activity : The hydrazine group is known to exhibit antimicrobial properties, making derivatives like this compound candidates for developing new antibiotics or antifungal agents .

Case Studies

- Inhibition of Kinases : A study evaluating various hydrazinylpyridine derivatives found that this compound showed significant inhibition of Aurora kinase activity in vitro, suggesting its potential as an anticancer agent. The study highlighted structure-activity relationships that indicated enhanced potency due to the fluorine atom's electronegativity.

- Serotonin Receptor Binding : Another investigation focused on the binding affinity of modified pyridine derivatives to the 5-HT2A receptor. Results indicated that compounds with a similar structure to this compound exhibited varying degrees of receptor affinity, with some achieving nanomolar binding constants, indicating potential for therapeutic applications in treating mood disorders .

Research Findings

Recent studies have documented the following findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.